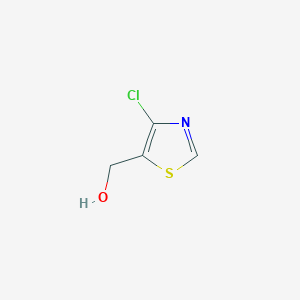

(4-Chlorothiazol-5-yl)methanol

描述

Significance of Thiazole (B1198619) Heterocycles in Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in chemistry. acs.orgnumberanalytics.com Its unique electronic properties and the presence of multiple reaction sites make it a cornerstone in the design and synthesis of a vast array of organic compounds. nih.gov Thiazole and its derivatives are integral components of numerous natural products, including Vitamin B1 (thiamine) and penicillin, and are found in a multitude of synthetic compounds with diverse applications. researchgate.netpharmaguideline.com

In the realm of medicinal chemistry, the thiazole moiety is a common feature in many FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netkuey.netencyclopedia.pub The stability of the thiazole ring, combined with its ability to participate in various chemical transformations, makes it an attractive template for drug discovery and development. acs.orgnih.gov Beyond pharmaceuticals, thiazole derivatives are crucial in materials science, agrochemicals, and as dyes. acs.orgkuey.netwjrr.org Furthermore, the thiazole group can serve as a synthetic auxiliary, for instance, in its ready conversion to a formyl group, which is a valuable transformation in the synthesis of complex molecules like carbohydrates and the side-chains of therapeutic agents such as Taxol. rsc.org

Strategic Position of (4-Chlorothiazol-5-yl)methanol as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in the specific arrangement of its functional groups, which allows for selective and diverse chemical modifications. The compound serves as a bifunctional building block where the chloro and hydroxymethyl groups can be manipulated independently or in concert to construct larger, more elaborate molecules.

The hydroxymethyl (-CH₂OH) group at the 5-position is a versatile handle for a variety of synthetic transformations. It can be readily oxidized to the corresponding aldehyde (4-chlorothiazole-5-carbaldehyde) or carboxylic acid, which are themselves important precursors for creating new carbon-carbon and carbon-nitrogen bonds, for instance, in the synthesis of novel nitrogen-containing heterocycles with potential anti-tumor activity. researchgate.net The alcohol functionality also allows for esterification or etherification, enabling the linkage of the thiazole core to other molecular fragments. This is exemplified by its use in synthesizing complex ester derivatives for biological screening. tu-darmstadt.de

Simultaneously, the chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, further diversifying the molecular architecture. The presence of both these functional groups on a stable thiazole core makes this compound a highly valuable and versatile intermediate in multi-step synthetic campaigns aimed at producing novel compounds for pharmaceutical and agrochemical research. The structural motif of a chlorothiazolyl-methyl unit is found in potent agrochemicals, highlighting the industrial relevance of this class of intermediates. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1025936-09-7 | chemscene.comclearsynth.comangenechemical.com |

| Molecular Formula | C₄H₄ClNOS | chemscene.comclearsynth.com |

| Molecular Weight | 149.60 g/mol | chemscene.comclearsynth.com |

| Synonym(s) | (4-chloro-1,3-thiazol-5-yl)methanol | chemscene.com |

| Product Category | Building Block, Synthetic Intermediate, Alcohol | chemscene.comclearsynth.com |

This is an interactive table. Click on the headers to sort the data.

Historical Context of Substituted Thiazole Development and Synthetic Utility

The study of thiazole chemistry dates back to the late 19th century. numberanalytics.com The development of synthetic routes to the thiazole core was a significant milestone in heterocyclic chemistry, with the Hantzsch thiazole synthesis emerging as the most prominent and enduring method. wikipedia.orgbenthamdirect.com This reaction, which involves the condensation of an α-haloketone with a thioamide, provided a straightforward and versatile entry into a wide range of substituted thiazoles and remains a cornerstone of thiazole chemistry today. encyclopedia.pubwikipedia.org Other classical methods, such as the Cook-Heilbron synthesis and Tcherniac's synthesis , further expanded the toolkit for accessing different substitution patterns on the thiazole ring. numberanalytics.compharmaguideline.com

The initial impetus for the synthesis of substituted thiazoles was largely driven by their discovery in vital natural products like thiamine (B1217682) (Vitamin B1) and their application in the dye industry. pharmaguideline.comwikipedia.org Over the 20th century, the recognition of the thiazole ring in a growing number of biologically active compounds, including the revolutionary antibiotic penicillin, cemented its importance in medicinal chemistry. researchgate.net This led to extensive research into the synthesis of novel thiazole derivatives as potential therapeutic agents. kuey.nettandfonline.com In recent decades, research has focused not only on new applications in areas like materials science but also on the development of more efficient and environmentally benign synthetic methodologies, including microwave-assisted and novel catalytic approaches to thiazole construction. numberanalytics.comencyclopedia.pubbenthamdirect.com The evolution of thiazole synthesis from classical condensation reactions to modern catalytic methods reflects the enduring and expanding utility of this versatile heterocycle in scientific research.

Table 2: Compound Names Mentioned in This Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1025936-09-7 | C₄H₄ClNOS |

| 4-Chlorothiazole-5-carbaldehyde | Not specified | C₄H₂ClNOS |

| Penicillin | Varies by type | Varies |

| Taxol (Paclitaxel) | 33069-62-4 | C₄₇H₅₁NO₁₄ |

| Thiamine (Vitamin B1) | 67-03-8 | C₁₂H₁₇ClN₄OS·HCl |

This is an interactive table. Click on the headers to sort the data.

Structure

3D Structure

属性

IUPAC Name |

(4-chloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLVJAZZCVERQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440962 | |

| Record name | (4-chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025936-09-7 | |

| Record name | (4-chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-1,3-thiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorothiazol 5 Yl Methanol and Its Direct Precursors

Direct Synthetic Routes to (4-Chlorothiazol-5-yl)methanol

Direct synthetic routes to this compound often involve a multi-step sequence starting from a simpler thiazole (B1198619) derivative. A key strategy is the preparation and subsequent reduction of an intermediate, 4-chlorothiazole-5-carbaldehyde.

Targeted Functionalization of Thiazole Core Structures

The functionalization of a pre-formed thiazole ring is a common approach. This can involve the introduction of the chloro and hydroxymethyl groups at the C4 and C5 positions, respectively, through a series of targeted reactions. One plausible pathway begins with a readily available thiazole derivative, which is then subjected to regioselective chlorination and subsequent introduction of the hydroxymethyl moiety.

Regioselective Chlorination Approaches

Achieving regioselective chlorination at the 4-position of the thiazole ring is a critical step. The Vilsmeier-Haack reaction has been shown to be effective for the concurrent chlorination and formylation of certain thiazole precursors. For instance, the treatment of 2-aryliminothiazolidin-4-ones with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 4-chloro-2-arylamino thiazole-5-carboxaldehydes asianpubs.orgresearchgate.net. This suggests a potential route where a suitable thiazole substrate undergoes both chlorination at the 4-position and formylation at the 5-position in a single step.

Alternatively, direct chlorination of a 5-substituted thiazole can be explored. The use of reagents like sulfuryl chloride (SO₂Cl₂) is a known method for the chlorination of various heterocyclic compounds google.comphyschemres.orgorganic-chemistry.org. The specific conditions for the regioselective chlorination of a thiazole bearing a hydroxymethyl or a protected hydroxymethyl group at the 5-position would require careful optimization to avoid side reactions.

Introduction of the Hydroxymethyl Moiety at Position 5

The hydroxymethyl group at the C5 position is typically introduced by the reduction of a corresponding carbonyl group, such as an aldehyde or a carboxylate ester.

Reduction of 4-Chlorothiazole-5-carbaldehyde: The most direct route to this compound is the reduction of 4-chlorothiazole-5-carbaldehyde. This transformation can be readily achieved using standard reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes to primary alcohols and is a suitable choice for this step rsc.orgmasterorganicchemistry.comyoutube.com. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

| Precursor | Reducing Agent | Product | Reference |

| 4-Chlorothiazole-5-carbaldehyde | Sodium borohydride (NaBH₄) | This compound | rsc.orgmasterorganicchemistry.com |

Reduction of 4-Chlorothiazole-5-carboxylic Acid Esters: An alternative precursor is an ester of 4-chlorothiazole-5-carboxylic acid. These esters can be reduced to the primary alcohol using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) ic.ac.ukmasterorganicchemistry.comorganic-chemistry.orgbyjus.comadichemistry.com. This reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran.

| Precursor | Reducing Agent | Product | Reference |

| Ethyl 4-chlorothiazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | This compound | masterorganicchemistry.combyjus.com |

The synthesis of the aldehyde or ester precursor itself is a key consideration. Formylation of a 4-chlorothiazole can be attempted through methods like the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent such as dimethylformamide (DMF) jk-sci.comresearchgate.netsemanticscholar.orgijpcbs.comwikipedia.orgchemistrysteps.com.

General Thiazole Ring Formation Applicable to Chlorinated and Hydroxymethylated Systems

The construction of the thiazole ring itself with the desired substituents is a fundamental approach in heterocyclic chemistry. The Hantzsch thiazole synthesis and related cyclocondensation reactions are powerful tools for this purpose.

Adaptations of Hantzsch Thiazole Synthesis for 4,5-Disubstituted Thiazoles

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings, involving the reaction of an α-halocarbonyl compound with a thioamide wikipedia.orgthermofisher.comorganic-chemistry.orgnih.govclockss.org. To apply this to the synthesis of this compound or its precursors, specifically chosen starting materials are required.

A hypothetical Hantzsch synthesis for a precursor to the target molecule could involve the reaction of a thioamide, such as thioformamide, with a suitable α-halocarbonyl compound. The challenge lies in the synthesis of an appropriate α-halocarbonyl that would lead to the desired 4-chloro and 5-hydroxymethyl (or a precursor) substitution pattern. For example, a reaction between thioformamide and a derivative of 1,3-dichloro-2-hydroxypropane could potentially form the desired thiazole ring.

| α-Halocarbonyl Precursor | Thioamide | Potential Product |

| 1,3-Dichloro-2-hydroxypropane derivative | Thioformamide | This compound precursor |

The specific reaction conditions and the stability of the required α-halocarbonyl precursor would need to be carefully considered and likely optimized.

Cyclocondensation Reactions Involving α-Halocarbonyl Precursors

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of thiazole formation, these reactions typically involve the condensation of a C-C-X (where X is a leaving group, often a halogen) unit with a thioamide or a similar N-C-S synthon researchgate.netacgpubs.orgacgpubs.orgnih.govsemanticscholar.org.

A patent describes a method for preparing 2-chloro-5-chloromethylthiazole from 2,3-dichloropropene and sodium thiocyanate, followed by chlorination with sulfuryl chloride patsnap.com. The resulting 2-chloro-5-chloromethylthiazole could then potentially be hydrolyzed to this compound, although this would likely involve multiple steps and careful control of reaction conditions to achieve the desired regioselectivity of hydrolysis and to avoid unwanted side reactions.

| Starting Materials | Key Reagents | Intermediate |

| 2,3-Dichloropropene, Sodium thiocyanate | Sulfuryl chloride | 2-Chloro-5-chloromethylthiazole |

This route highlights the potential of building the thiazole ring from acyclic precursors and then modifying the substituents to arrive at the final target molecule.

Multi-component Reaction Strategies

One notable MCR for producing thiazole derivatives involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst such as KF/Clinoptilolite nanoparticles. nih.gov This method allows for the generation of structurally diverse thiazoles in good to excellent yields within a short timeframe. nih.gov Another strategy is the [3+1+1]-type condensation, which utilizes components like oximes, anhydrides, and potassium thiocyanate, often catalyzed by copper, to yield thiazoles under mild conditions. organic-chemistry.org While a direct MCR for this compound is not explicitly detailed in the literature, these strategies provide a conceptual framework. A hypothetical MCR could involve a C2-building block, a thioamide source, and a chlorinating agent, converging to form the target chlorothiazole ring system in a single pot.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| MCR | Aldehydes, Benzoylisothiocyanate, Alkyl Bromides | KF/Clinoptilolite NPs, Water, 100°C | Thiazole Derivatives | nih.gov |

| [3+1+1] Condensation | Oximes, Anhydrides, Potassium Thiocyanate | Copper-catalyzed | Thiazole Derivatives | organic-chemistry.org |

Advanced Synthetic Techniques and Sustainable Approaches

Modern synthetic chemistry emphasizes the development of advanced techniques that are not only efficient but also environmentally benign. These approaches focus on reducing energy consumption, minimizing hazardous waste, and utilizing renewable resources.

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal and synthetic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction reproducibility. nih.gov The application of microwave irradiation provides uniform and specific heating to the reaction mixture, often leading to cleaner reactions with fewer side products. nih.gov

The synthesis of various thiazole derivatives has been successfully achieved using this green chemistry approach. For instance, 4-(o-chlorophenyl)-2-aminothiazole has been synthesized by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation, resulting in high yields within minutes. nih.gov Similarly, hydrazinyl thiazoles have been prepared from aryl ketones, thiosemicarbazide, and phenacyl bromides in a one-pot reaction under microwave conditions at 300 W for just 30–175 seconds, completely avoiding the need for a solvent or catalyst. bepls.com These examples highlight the potential for microwave-assisted synthesis to be a rapid and efficient method for producing this compound or its key intermediates.

| Synthesis | Method | Reaction Time | Key Advantages | Reference |

| 4-(o-chlorophenyl)-2-aminothiazole | Microwave | Minutes | High yield, rapid | nih.gov |

| Hydrazinyl thiazoles | Microwave | 30-175 seconds | Solvent-free, catalyst-free, rapid | bepls.com |

| Benzothiazoles | Microwave | Not specified | 12-20% yield increase, 25x faster than conventional | scielo.br |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. synthiaonline.com In the context of chlorothiazole synthesis, this involves employing safer solvents, utilizing renewable starting materials, and designing energy-efficient processes.

A significant advancement is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and glycerol, as environmentally friendly and bio-renewable alternatives to volatile organic solvents. nih.gov The Hantzsch reaction, a classical method for thiazole synthesis, has been successfully performed in a choline chloride/glycerol DES to create ferrocene-based thiazole derivatives. nih.gov Another green approach involves using water as a reaction solvent. An efficient, metal-free, one-step synthesis of benzothiazole-2-thiols has been developed by cyclizing 2-aminothiophenols with tetramethylthiuram disulfide in water, resulting in excellent yields and short reaction times. rsc.org These methodologies demonstrate the feasibility of producing chlorothiazoles through more sustainable pathways, minimizing the environmental impact associated with traditional synthetic routes.

Catalysis is a fundamental pillar of green chemistry, offering pathways to new molecules with high efficiency and selectivity. Various catalytic systems have been developed for the construction of the thiazole ring and its subsequent functionalization. Copper and palladium catalysts are particularly prominent in this area.

Copper-catalyzed methods include the direct arylation of heterocycle C-H bonds using aryl iodides, facilitated by a combination of copper iodide and a base like lithium tert-butoxide. organic-chemistry.org Palladium acetate (Pd(OAc)2) has been used in ligand-free conditions to efficiently catalyze the direct arylation of thiazole derivatives. organic-chemistry.org Beyond transition metals, N,N-dimethyl-4-aminopyridine (DMAP) has been shown to catalyze the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org These catalytic methods provide powerful tools for derivatizing a pre-formed thiazole ring, which could be a key step in a synthetic route to this compound.

Precursor Synthesis and Intermediate Isolation in this compound Pathways

The synthesis of a target molecule like this compound is critically dependent on the availability and purity of its precursors and the successful isolation of key intermediates. The Hantzsch thiazole synthesis, a foundational method, typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgresearchgate.net

In a multi-step synthesis, the isolation and characterization of intermediates are crucial for ensuring the success of subsequent steps. For example, in the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles, a chalcone intermediate is first formed through a base-catalyzed condensation, isolated, and then reacted further in a cyclocondensation reaction. nih.gov Similarly, the synthesis of a 2-chlorothiazole derivative of usnic acid proceeds through a three-step pathway where a 14-thiocyanate derivative is first synthesized and isolated before being treated with hydrogen chloride to induce intramolecular cyclization to form the final chlorothiazole product. mdpi.com This step-wise approach, involving the careful synthesis of precursors and purification of intermediates, is essential for constructing complex substituted thiazoles with high purity and yield.

Chemical Reactivity and Transformation of 4 Chlorothiazol 5 Yl Methanol

Reactivity of the Chlorine Atom at Position 4

The chlorine atom at the C4 position of the thiazole (B1198619) ring is susceptible to displacement through several mechanisms, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the thiazole ring, an electron-deficient heteroaromatic system, facilitate these transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of (4-Chlorothiazol-5-yl)methanol. This type of reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction is favorable on electron-deficient aromatic rings, and the thiazole ring system is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms.

The presence of the nitrogen atom at position 3 and the sulfur atom at position 1 withdraws electron density from the ring, making the carbon atoms, particularly C2 and C4, electrophilic and thus susceptible to nucleophilic attack. For a nucleophilic substitution to occur, the aromatic ring must also contain an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate anion. libretexts.org In the case of this compound, the ring nitrogen at the meta position and the sulfur atom provide activation for the displacement of the chlorine atom at C4.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the C4 chlorine atom to yield diverse substituted thiazole derivatives. The reaction conditions often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

Cross-Coupling Reactions and Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom at C4 of this compound serves as an effective handle for such transformations. nih.gov Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine ligands, have made their use in cross-coupling reactions increasingly common. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-thiazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This method is widely used for the formation of biaryl structures. For this compound, a Suzuki coupling could introduce various aryl or heteroaryl substituents at the C4 position. researchgate.netresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the chloro-thiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgdbpedia.orglibretexts.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 4-alkynylthiazole derivatives. While aryl iodides and bromides are more reactive, successful couplings with aryl chlorides have been reported, often requiring specific ligands and conditions to achieve good yields. researchgate.net

Heck Reaction: The Heck reaction couples the chloro-thiazole with an alkene to form a new C-C bond, resulting in a 4-vinylthiazole derivative. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. The stereoselectivity of the Heck reaction is a key advantage, typically yielding the trans substituted alkene. organic-chemistry.orgyoutube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | 4-Aryl/Vinyl-thiazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, Cs₂CO₃ | 4-Alkynyl-thiazole |

| Heck | Alkene | Pd(OAc)₂, Pd₂(dba)₃ / P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | 4-Vinyl-thiazole |

Regiochemical Considerations in Substitution Reactions

The regioselectivity of substitution reactions on the thiazole ring is governed by the electronic properties of the heterocycle. In nucleophilic aromatic substitution, the attack occurs at the most electron-deficient carbon atom bearing a suitable leaving group. Computational studies on similar heterocyclic systems, such as 2,4-dichloroquinazolines, show that the position with a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more susceptible to nucleophilic attack. nih.gov For the thiazole ring in this compound, the C4 position is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent sulfur atom and the nitrogen atom at position 3. Substitution preferentially occurs at the C4 position over other positions on the ring. colab.ws This inherent regioselectivity makes this compound a predictable building block in multistep syntheses.

Reactions of the Hydroxymethyl Group at Position 5

The primary alcohol functionality of the hydroxymethyl group at the C5 position offers another site for chemical modification, primarily through oxidation, esterification, and etherification reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 4-chlorothiazole-5-carbaldehyde, or further to the carboxylic acid, 4-chlorothiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are commonly employed for the conversion of primary alcohols to aldehydes. The commercial availability of 4-chlorothiazole-5-carbaldehyde indicates that this is a well-established transformation. bldpharm.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄).

These oxidized derivatives are valuable intermediates themselves, as the aldehyde can undergo reactions such as Wittig olefination or reductive amination, while the carboxylic acid can be converted into esters, amides, or acid chlorides.

Esterification and Etherification Reactions

The hydroxyl group can participate in standard reactions of alcohols, such as esterification and etherification, to introduce a wide variety of functional groups.

Esterification: this compound can be converted to its corresponding esters by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com Other methods, such as using coupling agents like dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), can also be employed under milder conditions. researchgate.netresearchgate.net

Etherification: The formation of an ether can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, chemoselective methods have been developed for the etherification of benzylic-type alcohols in the presence of other hydroxyl groups. organic-chemistry.org

These reactions enhance the molecular diversity that can be generated from this compound, allowing for the fine-tuning of physical and biological properties in the target molecules.

Substitution of the Hydroxyl Group

The hydroxyl group in this compound is a primary alcohol, and its substitution is a key transformation for further functionalization. The hydroxyl group is inherently a poor leaving group (hydroxide ion, OH⁻), necessitating its conversion into a better leaving group to facilitate nucleophilic substitution. libretexts.orgyoutube.com

One common strategy involves protonation of the hydroxyl group under strongly acidic conditions. libretexts.org Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) converts the -OH group into a good leaving group, water (H₂O). For a primary alcohol such as this, the subsequent reaction typically proceeds through an Sₙ2 mechanism, where a nucleophile (e.g., Br⁻ or Cl⁻) attacks the carbon atom, displacing the water molecule. youtube.com

Another effective method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. youtube.com Sulfonate esters are excellent leaving groups, and their derivatives can readily undergo substitution reactions with a wide range of nucleophiles.

Direct conversion of the alcohol to the corresponding chloride, (4-chlorothiazol-5-yl)methyl chloride, can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net For instance, the reaction of similar (1,2-azol-3-yl)arylmethanols with thionyl chloride has been shown to effectively yield the corresponding chloromethane derivatives. researchgate.net

| Reagent | Product | Mechanism Type |

| HBr / HI / HCl | (4-Chlorothiazol-5-yl)methyl halide | Sₙ2 |

| Tosyl chloride, pyridine | (4-Chlorothiazol-5-yl)methyl tosylate | Nucleophilic Acyl Substitution |

| Thionyl chloride (SOCl₂) | (4-Chlorothiazol-5-yl)methyl chloride | Sₙi (often with pyridine) |

Ring-Opening and Degradation Pathways of the Thiazole Core

The thiazole ring, while aromatic, is susceptible to ring-opening under specific conditions. The stability of the ring is influenced by its substituents and the reaction environment.

Reductive Cleavage: Reductive ring-opening of thiazole derivatives has been observed using reagents like sodium in liquid ammonia. researchgate.net This process typically involves cleavage of the C-S and C-N bonds within the ring. The specific outcome of such reactions depends heavily on the nature of the substituents on the thiazole core. For this compound, the electron-withdrawing chloro group could influence the regioselectivity of the bond cleavage. researchgate.net

Oxidative Cleavage: Oxidative conditions can also lead to the degradation of the thiazole ring. Studies on benzothiazole derivatives have shown that oxidative ring-opening can occur, for instance, using reagents like magnesium monoperoxyphthalate. researchgate.net This type of reaction can lead to the formation of acylamidobenzene sulfonate esters, suggesting a pathway that involves initial oxidation at the sulfur atom followed by ring cleavage. researchgate.net While this applies to a fused ring system, it indicates a potential degradation pathway for the thiazole core under strong oxidizing conditions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

The primary alcohol functional group is a versatile handle for numerous interconversions.

Oxidation to Aldehyde and Carboxylic Acid: The hydroxymethyl group can be oxidized to an aldehyde, 4-chlorothiazole-5-carbaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (KMnO₄) would yield the corresponding carboxylic acid, 4-chlorothiazole-5-carboxylic acid. These transformations are fundamental in synthetic chemistry, as aldehydes and carboxylic acids are precursors to a vast array of other functional groups.

Conversion to Halides: As discussed in section 3.2.3, the conversion of the alcohol to an alkyl halide is a key interconversion. With primary alcohols, the reaction with HBr proceeds via an Sₙ2 mechanism after protonation of the hydroxyl group. youtube.com The use of thionyl chloride in the presence of pyridine also facilitates this conversion, proceeding through a mechanism that avoids the formation of a primary carbocation. youtube.com

The substituents on the thiazole ring—the chloro group at position 4 and the hydroxymethyl group at position 5—profoundly affect its reactivity.

Electronic Effects: The thiazole ring itself is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. The chlorine atom at C4 is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. lumenlearning.comlibretexts.org Conversely, this electron deficiency makes the C2 position particularly susceptible to nucleophilic attack. pharmaguideline.comsciepub.com

Kinetic Influence: Substituents that withdraw electron density from an aromatic system generally slow down the rate of electrophilic aromatic substitution. lumenlearning.com Therefore, the chloro substituent on the thiazole ring would be expected to decrease the rate of such reactions compared to an unsubstituted thiazole. In nucleophilic substitution reactions on the ring, the position of the halogen atom is critical. For instance, in reactions of chloronitrothiazoles with sodium methoxide, the position of the chloro and nitro groups determines which is displaced, highlighting the delicate interplay of substituent effects on reactivity. sciepub.com

Directing Effects: In the context of electrophilic substitution, which is generally difficult on an electron-poor ring like thiazole, the existing substituents would direct incoming electrophiles. Halogens are typically ortho- and para-directing deactivators. libretexts.org However, the inherent reactivity of the thiazole ring positions (C5 being the most electron-rich) often dominates. pharmaguideline.com

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Chloro (-Cl) | C4 | Inductively withdrawing, weakly deactivating | Decreases reactivity towards electrophiles; may activate ring towards nucleophilic attack. |

| Hydroxymethyl (-CH₂OH) | C5 | Weakly deactivating (inductive) | Minimal electronic effect on the ring itself compared to the chloro group. |

This compound and its direct derivatives are valuable building blocks for constructing more complex heterocyclic systems. The aldehyde derivative, 4-chlorothiazole-5-carbaldehyde, is particularly useful as a precursor.

Research has shown that 4-chlorothiazole-5-carbaldehydes can react with various nucleophiles to synthesize new fused and pendant N-heterocycles. researchgate.nettandfonline.com For example, condensation reactions with compounds containing active methylene (B1212753) groups, followed by cyclization, can lead to the formation of novel pyridine and pyrazole derivatives attached to the thiazole core. researchgate.netnih.gov

The general strategy involves using the aldehyde function of the oxidized this compound as an electrophilic center to react with binucleophilic reagents, thereby constructing a new ring system. For example, reaction of the aldehyde with a compound like thiazolidine-2,4-dione in the presence of acetic acid and sodium acetate leads to a condensation product, which is a key step in forming more complex molecules. tandfonline.com These types of reactions demonstrate the utility of the C5-substituent as a handle for elaboration into diverse heterocyclic structures.

Derivatization and Analog Synthesis from 4 Chlorothiazol 5 Yl Methanol

Synthesis of Novel Thiazole (B1198619) Derivatives Incorporating the (4-Chlorothiazol-5-yl)methyl Moiety

The hydroxyl group of (4-Chlorothiazol-5-yl)methanol is a key functional handle for derivatization, often requiring conversion to a more reactive leaving group, such as a halide, to facilitate nucleophilic substitution reactions. A common strategy involves the transformation of the alcohol to the corresponding 5-(chloromethyl) or 5-(bromomethyl)-4-chlorothiazole, which can then be reacted with a variety of nucleophiles to introduce new functionalities and build more complex molecules.

Linkage to Other Heterocyclic Systems (e.g., Pyrazoles, Imidazoles, Triazoles)

The (4-chlorothiazol-5-yl)methyl moiety can be readily linked to various other heterocyclic systems, leading to hybrid molecules with potentially unique properties.

Triazoles: A notable example is the synthesis of ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate. This is achieved through the reaction of 5-azidomethyl-2-chlorothiazole with ethyl acetoacetate in the presence of a base like potassium carbonate in DMSO. The requisite 5-azidomethyl-2-chlorothiazole can be prepared from this compound by first converting the alcohol to the corresponding chloride, followed by substitution with an azide salt. This reaction highlights a straightforward method for covalently linking the thiazole and triazole ring systems via a methylene (B1212753) bridge nih.gov.

While direct synthetic examples starting from this compound for pyrazole and imidazole linkages are not extensively detailed in the reviewed literature, general synthetic strategies for thiazolyl-pyrazole and imidazole-thiazole hybrids suggest plausible routes. For instance, a 4-chlorothiazole derivative with a hydrazineyl group can be cyclized with aromatic aldehydes and active methylene compounds to afford pyrazole derivatives researchgate.net. It is conceivable that this compound could be functionalized to introduce a suitable group that can be converted to a hydrazine, thereby enabling its linkage to a pyrazole ring. Similarly, the synthesis of imidazole-thiazole hybrids often involves the reaction of a thiosemicarbazide derivative with a phenacyl bromide nih.gov. By analogy, functionalization of the methyl group of this compound could provide a reactive site for condensation with an imidazole precursor.

Construction of Fused-Ring Systems

The construction of fused-ring systems from this compound derivatives represents a more advanced synthetic challenge. While specific examples originating directly from this starting material are scarce in the literature, general methodologies for the synthesis of fused thiazole systems offer potential pathways. For instance, imidazo[2,1-b]thiazole derivatives can be synthesized from 2-thiol-imidazole precursors semanticscholar.org. One could envision a synthetic route where the (4-chlorothiazol-5-yl)methyl moiety is attached to an imidazole ring, which is then further elaborated and cyclized to form a fused system. Another approach could involve intramolecular cyclization reactions of appropriately functionalized derivatives of this compound.

Formation of Polyfunctionalized Scaffolds

The development of polyfunctionalized scaffolds from this compound is an area with considerable potential for creating molecules with diverse functionalities. The term "scaffold" in this context refers to a core molecular framework upon which various functional groups can be systematically attached. The synthesis of such scaffolds often involves multi-step reaction sequences that introduce multiple points of diversity. While the literature does not provide specific examples of complex polyfunctionalized scaffolds derived directly from this compound, the principles of scaffold-based synthesis can be applied. For example, the (4-chlorothiazol-5-yl)methyl unit could serve as a central hub from which different chemical arms are extended, each terminating in a reactive functional group allowing for further derivatization.

Impact of Structural Modifications on Molecular Architecture and Reactivity

Modulation of Electron Density and Steric Hindrance

The introduction of different substituents to the (4-chlorothiazol-5-yl)methyl moiety can significantly modulate the electron density distribution within the molecule. For example, in the case of ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate, there is evidence of significant electron delocalization within the triazole ring system nih.gov. This delocalization is influenced by the methyl and ethoxycarbonyl substituents on the triazole ring and the linkage to the chlorothiazole unit. Such changes in electron density can affect the reactivity of the molecule, for instance, by altering the nucleophilicity or electrophilicity of different atoms within the heterocyclic rings.

Steric hindrance is another important factor that is altered by structural modifications. The size and orientation of the substituents attached to the (4-chlorothiazol-5-yl)methyl group can restrict bond rotations and influence the preferred conformation of the molecule. For example, the introduction of bulky groups can shield certain parts of the molecule from reacting with other reagents, thereby directing the course of a chemical reaction. The position of substituents, such as ortho, meta, or para on an attached phenyl ring, can also have a profound effect, with ortho substituents often reducing co-planarity and meta substituents leading to molecular broadening nih.gov.

Influence on Hydrogen Bonding Interactions

Structural modifications play a crucial role in determining the hydrogen bonding capabilities of derivatives of this compound. The introduction of hydrogen bond donors and acceptors can lead to the formation of both intramolecular and intermolecular hydrogen bonds, which in turn influence the crystal packing and physical properties of the compound.

Synthetic Strategies for Libraries of this compound Derivatives

The generation of chemical libraries from a core scaffold is a fundamental strategy in drug discovery and materials science. This compound represents a versatile starting material for the synthesis of diverse compound libraries due to the presence of a reactive primary alcohol and a modifiable chloro-substituted thiazole ring. High-throughput and parallel synthesis methodologies can be employed to systematically introduce a wide range of functional groups, leading to the rapid creation of analogs with varied physicochemical properties. The primary focus for derivatization is the hydroxyl group, which can be readily converted into ethers, esters, and amines, or displaced via nucleophilic substitution.

A key approach to library synthesis involves the reaction of the this compound core with a diverse set of building blocks. These building blocks can be simple alkyl halides or carboxylic acids, or more complex chemical entities, allowing for extensive exploration of the chemical space around the core scaffold.

Etherification Strategies

One of the most straightforward methods for derivatizing the hydroxyl group of this compound is through etherification. The Williamson ether synthesis, a well-established and reliable method, can be adapted for parallel synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with a library of alkyl halides.

A typical reaction protocol would involve dissolving this compound in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and treating it with a strong base like sodium hydride (NaH) to generate the corresponding sodium alkoxide. This intermediate is then reacted with a diverse array of alkylating agents (e.g., alkyl bromides, iodides, or tosylates) in a multi-well plate format to yield a library of ether derivatives.

| Reactant A: this compound | Reactant B: Alkyl Halide (R-X) | Product: (4-Chlorothiazol-5-yl)methyl Ether Derivative |

| Methyl Iodide | 5-(Methoxymethyl)-4-chlorothiazole | |

| Ethyl Bromide | 5-(Ethoxymethyl)-4-chlorothiazole | |

| Benzyl Bromide | 5-(Benzyloxymethyl)-4-chlorothiazole | |

| Propargyl Bromide | 5-((Prop-2-yn-1-yloxy)methyl)-4-chlorothiazole |

Esterification Strategies

Esterification is another highly effective method for generating a library of derivatives from this compound. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For library synthesis, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred as they allow for milder reaction conditions and are amenable to high-throughput workflows.

In a typical parallel synthesis setup, this compound would be dispensed into an array of reaction vessels. A diverse library of carboxylic acids, along with a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP), would then be added to each vessel. After a suitable reaction time, a library of esters with varying acyl groups is obtained.

| Reactant A: this compound | Reactant B: Carboxylic Acid (R-COOH) | Product: (4-Chlorothiazol-5-yl)methyl Ester Derivative |

| Acetic Acid | (4-Chlorothiazol-5-yl)methyl acetate | |

| Benzoic Acid | (4-Chlorothiazol-5-yl)methyl benzoate | |

| Cyclopropanecarboxylic Acid | (4-Chlorothiazol-5-yl)methyl cyclopropanecarboxylate | |

| Nicotinic Acid | (4-Chlorothiazol-5-yl)methyl nicotinate |

Mitsunobu Reaction for Diverse Functionalization

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry, although for an achiral substrate like this compound, the stereochemical aspect is not relevant. organic-chemistry.orgnih.gov This reaction allows for the introduction of various nucleophiles, including carboxylic acids (leading to esters), phenols (leading to aryl ethers), imides, and azides. organic-chemistry.orgresearchgate.net

For library synthesis, this compound can be treated with a mixture of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a library of acidic nucleophiles (pKa < 15). organic-chemistry.org This one-pot reaction can be performed in a parallel format to generate a diverse set of derivatives. For example, using phthalimide as the nucleophile followed by deprotection can yield the corresponding primary amine.

| Reactant A: this compound | Nucleophile (Nu-H) | Product |

| 4-Nitrobenzoic Acid | (4-Chlorothiazol-5-yl)methyl 4-nitrobenzoate | |

| Phenol | 5-(Phenoxymethyl)-4-chlorothiazole | |

| Phthalimide | 2-((4-Chlorothiazol-5-yl)methyl)isoindoline-1,3-dione | |

| Hydrazoic Acid (HN3) | 5-(Azidomethyl)-4-chlorothiazole |

Multicomponent Reactions for Rapid Library Assembly

Multicomponent reactions (MCRs), such as the Ugi four-component reaction, are highly efficient for generating molecular diversity from simple starting materials in a single step. nih.govbeilstein-journals.orgrug.nl While this compound itself is not a direct component in the classical Ugi reaction, it can be readily converted into a suitable aldehyde, amine, or carboxylic acid derivative to be used in an MCR.

For example, oxidation of this compound to 4-chlorothiazole-5-carbaldehyde would provide a key aldehyde component. This aldehyde can then be reacted with a library of amines, isocyanides, and carboxylic acids to generate a diverse library of α-acetamido carboxamides in a high-throughput fashion. This strategy significantly increases the complexity and diversity of the resulting library from a simple precursor.

| Aldehyde Component | Amine Component | Isocyanide Component | Carboxylic Acid Component |

| 4-Chlorothiazole-5-carbaldehyde | Aniline | tert-Butyl isocyanide | Acetic Acid |

| 4-Chlorothiazole-5-carbaldehyde | Benzylamine | Cyclohexyl isocyanide | Benzoic Acid |

| 4-Chlorothiazol-5-carbaldehyde | Methylamine | Benzyl isocyanide | Propionic Acid |

| 4-Chlorothiazol-5-carbaldehyde | Ethylamine | Ethyl isocyanoacetate | Isobutyric Acid |

By employing these synthetic strategies, large and diverse libraries of compounds based on the this compound scaffold can be efficiently synthesized. These libraries are valuable resources for screening for novel biological activities or material properties.

Advanced Spectroscopic and Structural Elucidation of 4 Chlorothiazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for assigning the structure of (4-Chlorothiazol-5-yl)methanol and its derivatives.

In the ¹H NMR spectrum of a derivative, (2-Amino-1,3-thiazol-5-yl)methanol, signals corresponding to the amino group are typically observed as a broad peak around 5-6 ppm. The protons on the thiazole (B1198619) ring appear in the aromatic region, generally between 7 and 8 ppm, while the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) show a triplet signal near 3.5–4.0 ppm. For a related compound, (4-Bromothiazol-2-yl)methanol, the aromatic proton on the thiazole ring (C3-H) appears as a singlet at δ 7.48 ppm in DMSO-d₆. The hydroxyl proton (-OH) is observed as a triplet at δ 5.43 ppm, and the methylene protons (-CH₂OH) as a doublet at δ 4.52 ppm.

The ¹³C NMR spectrum provides complementary information. For (2-Amino-1,3-thiazol-5-yl)methanol, the thiazole carbons resonate in the range of 120–160 ppm, while the hydroxymethyl carbon is found at approximately 60 ppm. In the case of (4-Bromothiazol-2-yl)methanol, the C2 carbon (attached to the hydroxymethyl group) is assigned to the peak at δ 160.2 ppm, the C4 carbon (bearing the bromine atom) at δ 126.8 ppm, and the methylene carbon (-CH₂OH) at δ 57.3 ppm. The presence of carbonyl (C=O) and imine (C=N) groups in derivatives can be confirmed by signals in the ¹³C NMR spectra between 161.63-165.59 ppm and 154.04-161.70 ppm, respectively. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiazole Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| (2-Amino-1,3-thiazol-5-yl)methanol | ¹H | -NH₂ | ~5-6 (broad) | Not specified | |

| (2-Amino-1,3-thiazol-5-yl)methanol | ¹H | Thiazole-H | ~7-8 | Not specified | |

| (2-Amino-1,3-thiazol-5-yl)methanol | ¹H | -CH₂OH | ~3.5-4.0 (triplet) | Not specified | |

| (4-Bromothiazol-2-yl)methanol | ¹H | Thiazole-H (C3-H) | 7.48 (singlet) | DMSO-d₆ | |

| (4-Bromothiazol-2-yl)methanol | ¹H | -OH | 5.43 (triplet) | DMSO-d₆ | |

| (4-Bromothiazol-2-yl)methanol | ¹H | -CH₂OH | 4.52 (doublet) | DMSO-d₆ | |

| (2-Amino-1,3-thiazol-5-yl)methanol | ¹³C | Thiazole-C | 120-160 | Not specified | |

| (2-Amino-1,3-thiazol-5-yl)methanol | ¹³C | -CH₂OH | ~60 | Not specified | |

| (4-Bromothiazol-2-yl)methanol | ¹³C | C2 | 160.2 | DMSO-d₆ | |

| (4-Bromothiazol-2-yl)methanol | ¹³C | C4 | 126.8 | DMSO-d₆ | |

| (4-Bromothiazol-2-yl)methanol | ¹³C | -CH₂OH | 57.3 | DMSO-d₆ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It is instrumental in identifying adjacent protons in a spin system. For example, a cross-peak between the methylene protons and the hydroxyl proton in the COSY spectrum of this compound would confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the methylene protons of the hydroxymethyl group would show a correlation to the methylene carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This technique is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, the methylene protons of the hydroxymethyl group would show correlations to the C4 and C5 carbons of the thiazole ring, confirming the attachment of the hydroxymethyl group to C5.

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound and its derivatives. tu-darmstadt.deresearchgate.net

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide valuable information about the local environment and packing of molecules in the solid state. Magic-angle spinning (MAS) is a common technique used in ssNMR to average these anisotropic interactions and obtain higher resolution spectra. nih.gov

For crystalline forms of this compound or its derivatives, ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe intermolecular interactions, such as hydrogen bonding.

Characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular formula is C₄H₄ClNOS, corresponding to a molecular weight of 149.60 g/mol . chemscene.comclearsynth.com In electrospray ionization (ESI) mass spectrometry, this compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 150.6.

The fragmentation pattern provides further structural information. For alcohols, a common fragmentation pathway is the loss of a water molecule (H₂O). libretexts.org For a related compound, (4-Bromothiazol-2-yl)methanol, ESI-MS shows the [M+H]⁺ ion at m/z 194.05, with fragmentation peaks observed at m/z 175 (corresponding to the loss of H₂O) and m/z 95 (representing the thiazole ring fragment). Similar fragmentation behavior would be expected for this compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. grafiati.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands. A broad O-H stretching vibration for the hydroxyl group is typically observed in the region of 3200–3600 cm⁻¹. docbrown.info C-H stretching vibrations from the methylene group appear around 2920 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected around 1560-1611 cm⁻¹. The C-O stretching vibration of the primary alcohol would be visible in the 1000-1075 cm⁻¹ region. docbrown.info

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.com It is particularly useful for identifying and quantifying methanol (B129727), as it can readily distinguish between the very similar molecules of methanol and ethanol. metrohm.com The Raman spectrum of methanol shows characteristic bands for the C-O bond stretching at approximately 1025 cm⁻¹, a bending mode of the methyl group at 1450 cm⁻¹, and C-H bond stretching modes as doublets around 2800 cm⁻¹ and 2950 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Thiazole Derivatives

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H stretch (hydroxyl) | IR | 3200–3600 (broad) | |

| C-H stretch (methylene) | IR | ~2920 | |

| C=N stretch (thiazole ring) | IR | 1560-1611 | |

| C-O stretch (primary alcohol) | IR | 1000-1075 | docbrown.info |

| C-O stretch | Raman | ~1025 | researchgate.net |

| -CH₃ bend | Raman | 1450 | researchgate.net |

| C-H stretch | Raman | ~2800 and ~2950 (doublet) | researchgate.net |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact positions of atoms, bond lengths, bond angles, and torsional angles.

Computational and Theoretical Studies on 4 Chlorothiazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of (4-Chlorothiazol-5-yl)methanol at the atomic and electronic levels. These computational methods are instrumental in predicting molecular structure, stability, and reactivity, which are challenging to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It is a fundamental tool in quantum chemistry for predicting the electronic properties of molecules like this compound. mdpi.com DFT calculations can determine the distribution of electron density, which in turn governs the molecule's reactivity and intermolecular interactions.

DFT calculations also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. This is particularly relevant for understanding how this compound might interact with other molecules or biological targets.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately determining the optimized geometry and total energy of a molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. arxiv.orgcnr.it

For molecules like methanol (B129727) and its derivatives, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often with various basis sets (e.g., cc-pVTZ), are used to obtain highly accurate geometries and energies. nih.govarxiv.org These calculations are computationally intensive but provide a benchmark for understanding the molecule's stable three-dimensional structure. arxiv.org The optimized geometry includes precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties.

Energy calculations performed using ab initio methods can predict the molecule's stability and the energy changes associated with chemical reactions. For instance, these methods can be used to calculate the energy of different rotational isomers (conformers) to determine the most stable form. nih.govaps.org

Isomer Stability and Conformational Analysis

This compound can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, primarily the C-C bond connecting the hydroxymethyl group to the thiazole (B1198619) ring. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Computational studies on similar molecules, such as halogenated pyrans, have shown that the presence and size of halogen atoms significantly influence conformational preferences due to steric and electronic effects like hyperconjugation. beilstein-journals.org For this compound, the orientation of the hydroxymethyl group relative to the thiazole ring and the chlorine atom will dictate the most stable conformations. The stability of different isomers, including potential tautomers of the thiazole ring, can also be assessed. While this compound itself is a specific isomer, computational methods can compare its stability against other structural isomers, such as (5-Chlorothiazol-4-yl)methanol. aksci.com

The relative stability of different conformers is determined by calculating their energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. These analyses are critical for understanding how the molecule might bind to a receptor or participate in chemical reactions, as different conformers can exhibit different reactivities.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Landscape Exploration

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and the energy barriers between them. nih.gov Exploring this landscape is crucial for understanding the flexibility of this compound. Various computational techniques, often referred to as conformational search engines, are employed to systematically or stochastically explore the possible conformations. nih.gov

For flexible molecules, including those with rotatable bonds like the hydroxymethyl group in this compound, molecular dynamics (MD) simulations can be used to sample a wide range of conformations over time. elifesciences.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape. mdpi.com By analyzing this trajectory, researchers can identify the most frequently visited conformations and the pathways for transitioning between them, effectively mapping the conformational energy landscape. nih.gov

Intermolecular Interactions and Self-Assembly Propensities

The chemical structure of this compound, featuring a hydroxyl group (a hydrogen bond donor and acceptor), a thiazole ring (with nitrogen and sulfur atoms capable of acting as hydrogen bond acceptors), and a chlorine atom, suggests its potential to form various intermolecular interactions. These interactions include hydrogen bonds, halogen bonds, and π-π stacking interactions.

Molecular dynamics simulations are a powerful tool for studying these interactions in detail. rsc.org By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact and organize themselves. These simulations can reveal the preferred modes of interaction, such as the formation of hydrogen-bonded dimers or larger aggregates. mdpi.com

The tendency of molecules to spontaneously organize into ordered structures is known as self-assembly. mdpi.com The non-covalent interactions mentioned above are the driving forces behind self-assembly. semanticscholar.orgnih.gov Studies on similar heterocyclic compounds have shown that they can self-assemble into well-defined structures like fibers or sheets. semanticscholar.orgbeilstein-journals.org Molecular dynamics simulations can predict the propensity of this compound to self-assemble and can characterize the structure and stability of the resulting supramolecular architectures. unife.itrsc.org This information is valuable for materials science applications where the controlled assembly of molecules is desired.

Tables

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNOS | chemscene.com |

| Molecular Weight | 149.60 g/mol | chemscene.comclearsynth.com |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | chemscene.com |

| LogP | 1.2888 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR chemical shifts)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, enabling the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov This method has proven effective in predicting the ¹H and ¹³C NMR spectra for a variety of organic molecules, including heterocyclic compounds like thiazoles. nih.govalaqsa.edu.ps

The accuracy of GIAO-DFT calculations allows for the assignment of complex NMR spectra and can help in the conformational analysis of molecules. nih.gov For instance, DFT calculations can rationalize the effect of different substituents and crystal packing on the NMR chemical shift tensors. smashnmr.org Studies on thiazole derivatives have employed methods like GIAO-B3LYP/6-311++G(d,p) to calculate ¹H NMR chemical shifts. alaqsa.edu.ps The calculated isotropic shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Although specific GIAO calculations for this compound are not reported in the reviewed literature, data from related thiazole compounds illustrate the predictive power of this technique. A study on various thiazide drugs, for example, successfully used DFT-GIAO calculations to support the analysis of experimental ¹³C solid-state NMR spectra. researchgate.net

Table 1: Illustrative Example of Calculated vs. Experimental Chemical Shifts for a Thiazole Derivative This table is a representative example based on methodologies described in the literature and does not represent actual data for this compound.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 152.5 | 153.1 |

| C4 | 143.0 | 143.8 |

Note: Data is hypothetical and for illustrative purposes only, based on typical accuracies reported in studies like nih.gov.

Mechanistic Studies of Reaction Pathways using Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. rsc.orgscielo.br It allows for the mapping of potential energy surfaces, identification of transient species like transition states, and calculation of reaction energetics, which are crucial for understanding reaction feasibility and selectivity. ugent.be

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Identifying and characterizing the TS is fundamental to understanding a reaction's mechanism. udayton.edu Computational methods, particularly DFT, are used to locate the geometry of a transition state. A key verification of a true transition state is the presence of a single imaginary frequency in the calculated vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate.

For reactions involving thiazole derivatives, computational studies have successfully characterized transition states for various transformations. For example, in a study on the synthesis of substituted thiazoles, a transition state (TS1) was located for the nucleophilic attack of an isocyanide carbon onto a thiocarbonyl carbon. rsc.org Similarly, in the pyridine-catalyzed chlorination of thiazolo[5,4-d]thiazole (B1587360), the transition states for the rate-determining steps were computationally identified, providing insight into the reaction pathway. udayton.edu These studies demonstrate the capability of computational chemistry to model the fleeting structures that govern chemical reactivity.

Reaction Energetics and Barrier Calculations

Computational studies on thiazole chemistry have provided valuable data on reaction energetics. In the synthesis of alkyl thiazole-5-carboxylates, the energy barrier for the key cyclization step was calculated to be 25.4 kcal/mol, indicating the kinetic feasibility of the reaction. rsc.org In another example, the Gibbs free energy profile for the chlorination of a thiazole derivative was calculated, revealing the activation barriers for each step and confirming that the direct C-chlorination mechanism is favored. udayton.edu The study also showed that the introduction of a chlorine atom slightly enhanced the reactivity toward further halogenation by lowering the activation barrier for the subsequent step by 1.6 to 2.8 kcal/mol. udayton.edu

Research on the nucleophilic substitution of chlorothiazoles has also been informed by kinetic studies, which correlate reactivity with the position of the chlorine atom. longdom.org Such experimental findings can be rationalized and predicted through the calculation of reaction barriers for different pathways.

Table 2: Example of Calculated Activation Barriers for a Reaction Involving a Thiazole Derivative This table is based on data for the chlorination of thiazolo[5,4-d]thiazole from reference udayton.edu and serves as an illustrative example of the type of data generated in mechanistic studies.

| Reaction Step | Computational Method | Calculated Gibbs Free Energy of Activation (kcal/mol) |

|---|---|---|

| Chlorination of Thiazolo[5,4-d]thiazole | B3LYP/6-31+G(d) | 16.4 |

Applications in Academic Chemical Research and Beyond Excluding Clinical/commercial

A Cornerstone in Complex Organic Synthesis

In the realm of complex organic synthesis, (4-Chlorothiazol-5-yl)methanol serves as a critical building block, providing a synthetically adaptable thiazole (B1198619) core. The chlorine atom at the 4-position and the methanol (B129727) group at the 5-position offer orthogonal handles for a variety of chemical transformations. Organic chemists leverage these reactive sites to construct intricate molecular architectures, often as part of multi-step syntheses of novel organic compounds. The thiazole ring itself is a privileged scaffold in medicinal chemistry and related fields, and the specific substitution pattern of this methanol derivative allows for precise and controlled modifications.

The utility of this compound in synthesis is exemplified by its use in the construction of polysubstituted thiazole systems. The methanol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, enabling chain extension and the introduction of new molecular fragments. Simultaneously, the chloro substituent can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a powerful tool for the convergent synthesis of complex target molecules.

An Intermediate in the Pursuit of Novel Agrochemicals

The development of new agrochemicals is a research-intensive process that relies on the synthesis and screening of vast libraries of diverse chemical structures. This compound has emerged as a valuable intermediate in the synthesis of compounds for agrochemical research. The thiazole nucleus is a common feature in many biologically active molecules, including some commercial pesticides and herbicides. By using this compound as a starting material, researchers can efficiently generate novel thiazole-containing compounds with potential applications in agriculture.

The synthetic versatility of this compound allows for the systematic modification of the thiazole scaffold, enabling the exploration of structure-activity relationships. For instance, the methanol group can be derivatized to form ethers, esters, or amines, while the chloro group can be displaced by various nucleophiles or used in cross-coupling reactions to introduce a wide range of substituents. This modular approach facilitates the creation of focused libraries of compounds for screening against various agricultural pests and diseases. The goal of this academic-level research is not to commercialize a product, but rather to uncover new chemical spaces with potential agrochemical applications and to understand the fundamental interactions between these synthetic molecules and their biological targets.

A Scaffold for Innovative Heterocyclic Systems in Chemical Biology

Chemical biology often requires the design and synthesis of novel molecular probes and tools to investigate biological processes. The thiazole ring is a key heterocyclic motif found in a number of natural products and pharmacologically active compounds, making it an attractive scaffold for the development of new chemical biology tools. This compound provides a convenient entry point for the synthesis of such tools.

Researchers in chemical biology utilize this compound to create bespoke molecules for studying specific biological targets. For example, the methanol functionality can be used to attach fluorescent dyes, affinity tags, or other reporter groups, while the rest of the molecule can be designed to bind to a particular protein or enzyme. The chloro group offers a site for further modification to fine-tune the binding affinity and selectivity of the probe. This allows for the creation of highly specific tools for imaging, target identification, and pathway elucidation in a research setting.

Exploring New Frontiers in Materials Science